molecular formula C6H8N2O2 B8601810 Dimiracetam, (R)- CAS No. 151062-30-5

Dimiracetam, (R)-

Cat. No. B8601810
Key on ui cas rn: 151062-30-5
M. Wt: 140.14 g/mol
InChI Key: XTXXOHPHLNROBN-SCSAIBSYSA-N
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Patent
US05053422

Procedure details

Glycinamide hydrochloride (4.2 g, 38 mmol) and isobutyl 4-oxobutanoate (5 g, 31.6 mmol) were reacted together according to the procedure of example 2, to give the title compound 1 g (22.6%), m.p. 154°-157° C.
Name
Glycinamide hydrochloride
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Reaction Step One
Yield
22.6%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[O:7]=[CH:8][CH2:9][CH2:10][C:11](OCC(C)C)=O>>[O:5]=[C:4]1[CH2:3][N:2]2[C:8](=[O:7])[CH2:9][CH2:10][CH:11]2[NH:6]1 |f:0.1|

Inputs

Step One
Name
Glycinamide hydrochloride
Quantity
4.2 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Smiles
O=CCCC(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2N(C1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 22.6%
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053422

Procedure details

Glycinamide hydrochloride (4.2 g, 38 mmol) and isobutyl 4-oxobutanoate (5 g, 31.6 mmol) were reacted together according to the procedure of example 2, to give the title compound 1 g (22.6%), m.p. 154°-157° C.
Name
Glycinamide hydrochloride
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Reaction Step One
Yield
22.6%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[O:7]=[CH:8][CH2:9][CH2:10][C:11](OCC(C)C)=O>>[O:5]=[C:4]1[CH2:3][N:2]2[C:8](=[O:7])[CH2:9][CH2:10][CH:11]2[NH:6]1 |f:0.1|

Inputs

Step One
Name
Glycinamide hydrochloride
Quantity
4.2 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Smiles
O=CCCC(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2N(C1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 22.6%
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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